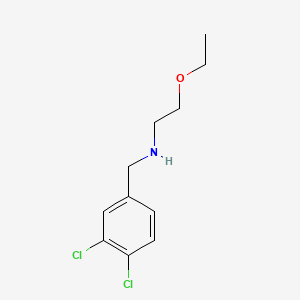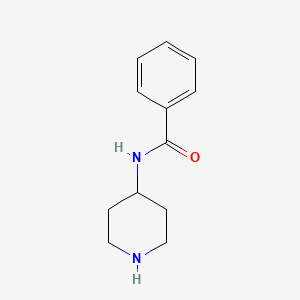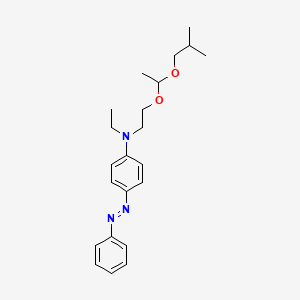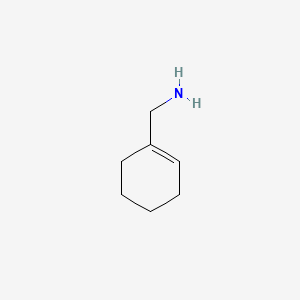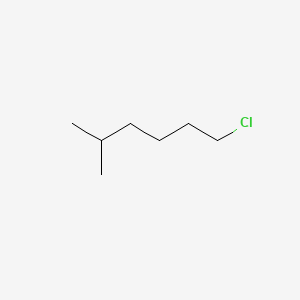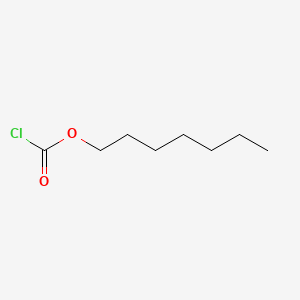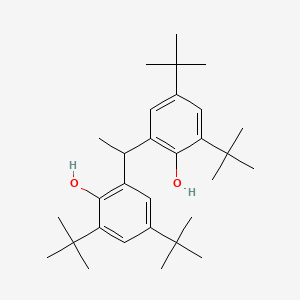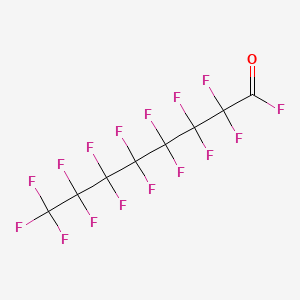
Perfluorooctanoyl fluoride
概要
説明
Perfluorooctanoyl fluoride is an organic solvent used as a diluent in trifluoroacetic acid and deionized water . It is also used as a monomer in the preparation of fluorinated polymers .
Synthesis Analysis
Perfluorooctanoyl fluoride reacts with hydrogen fluoride, sodium carbonate, and chloride to form perfluoroalkyl halide ions that are separated by liquid chromatography . This process can be used for the separation of halides such as fluorine, chlorine, bromine, and iodine .Molecular Structure Analysis
The molecular formula of Perfluorooctanoyl fluoride is C8F16O . It has an average mass of 416.060 Da and a Monoisotopic mass of 415.969360 Da .Chemical Reactions Analysis
Perfluorooctanoyl fluoride reacts with hydrogen fluoride, sodium carbonate, and chloride to form perfluoroalkyl halide ions . This process can be used for the separation of halides such as fluorine, chlorine, bromine, and iodine .Physical And Chemical Properties Analysis
Perfluorooctanoyl fluoride has a boiling point of 123.1±40.0 °C at 760 mmHg . Its density is 1.7±0.1 g/cm3 . The vapor pressure is 13.6±0.2 mmHg at 25°C . The enthalpy of vaporization is 36.1±3.0 kJ/mol . The flash point is 39.9±21.5 °C .科学的研究の応用
Detection of Organic Pollutants in Wastewater
Perfluorooctanoic acid (PFOA), a derivative of Perfluorooctanoyl fluoride, is a new type of organic pollutant in wastewater that is persistent, toxic, and accumulates in living organisms . The development of rapid and sensitive analytical methods to detect PFOA in environmental media is of great importance .
Fluorescence Detection
Fluorescence detection has the advantages of high efficiency and low cost, in which fluorescent probes have excellent fluorescence properties, excellent bio-solubility, and remarkable photostability . It is necessary to review the fluorescence detection routes for PFOA .
Safety and Hazards
Perfluorooctanoyl fluoride is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
Perfluorooctanoyl fluoride is a type of perfluoroalkyl acid (PFAA), and its primary targets are similar to those of other PFAAs . These substances are known to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα) in various organisms such as mice, rats, and monkeys . PPARα plays a crucial role in the regulation of lipid metabolism, inflammation, and cellular proliferation .
Mode of Action
The interaction of Perfluorooctanoyl fluoride with its targets leads to several changes. Both Perfluorooctanoyl fluoride and other PFAAs accelerate fatty acid degradation and inhibit synthesis . This interaction with PPARα can lead to alterations in lipid metabolism, potentially impacting various biological processes.
Biochemical Pathways
Perfluorooctanoyl fluoride affects several biochemical pathways. It has been suggested that high levels of fluoride can activate apoptosis via three vital pathways: mitochondrion-mediated, endoplasmic reticulum (ER) stress-mediated, and death receptor-mediated pathways . These pathways play a significant role in cellular function and survival, and their disruption can lead to various downstream effects.
Pharmacokinetics
It’s known that pfaas, including perfluorooctanoyl fluoride, are highly persistent in the environment and have a strong potential for bioaccumulation .
Result of Action
The molecular and cellular effects of Perfluorooctanoyl fluoride’s action are diverse. It’s known that PFAAs can cause cytotoxicity, immunotoxicity, blood toxicity, and oxidative damage . The toxic effects of PFAAs include mutagenicity, carcinogenicity, reproductive toxicity, and neurotoxicity to many organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Perfluorooctanoyl fluoride. For instance, the compound’s persistence and potential for bioaccumulation can lead to widespread environmental contamination and exposure . Moreover, the compound’s stability and reactivity can be influenced by various environmental conditions, such as pH and temperature .
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILWJLIFAGWGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15COF, C8F16O | |
| Record name | Perfluorooctanoyl fluoride | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059829 | |
| Record name | Perfluorooctanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorooctanoyl fluoride | |
CAS RN |
335-66-0 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorooctanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecafluorooctyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes f xOEI, a derivative of PFOF, potentially advantageous for siRNA delivery in the presence of serum?
A1: [] Research indicates that fluorinated vectors like f xOEI show promise for siRNA delivery, particularly in serum-rich environments like those found in biological systems. The study highlights f xOEI's ability to form nanoassemblies (f xOEI NAs) that effectively deliver siRNA to cells even in the presence of fetal bovine serum (FBS). This enhanced delivery is attributed to the "potent endosomal disruption capability" of these fluorinated vectors, likely stemming from their resistance to serum protein adsorption. Essentially, the f xOEI NAs can navigate the serum environment and effectively escape endosomes within the cell, facilitating siRNA delivery.
Q2: How does the degree of fluorination in f xOEI impact its gene silencing efficacy?
A2: [] The study investigates a range of f xOEI variants with varying degrees of fluorination, denoted by the "x" in f xOEI (representing the PFOF:OEI feeding ratio during synthesis). Interestingly, the research found that f0.7OEI/siRNA NAs, with a specific degree of fluorination, achieved the highest luciferase silencing efficiency (approximately 88.4%) in Luc-HeLa cells cultured in FBS-containing media. This finding suggests that an optimal balance of fluorination is crucial for maximizing the gene silencing efficacy of f xOEI.
Q3: Can the electrochemical synthesis of Perfluorooctanoyl fluoride be considered efficient?
A3: [] Yes, the electrochemical fluorination method for producing Perfluorooctanoyl fluoride has demonstrated good efficiency. The research reports a yield exceeding 61% and a current efficiency of 87%. This suggests that electrochemical synthesis can be a viable and potentially scalable method for producing this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



